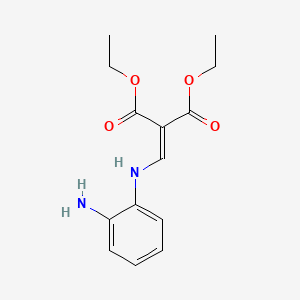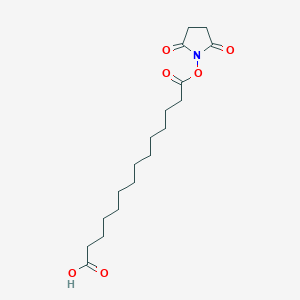
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid
描述
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a tetradecanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid typically involves the esterification of tetradecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
- Dissolve tetradecanoic acid in anhydrous dichloromethane.
- Add N-hydroxysuccinimide and dicyclohexylcarbodiimide to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Filter off the dicyclohexylurea byproduct and evaporate the solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize byproduct formation and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tetradecanoic acid and N-hydroxysuccinimide.
Substitution: The compound can participate in nucleophilic substitution reactions where the NHS ester is replaced by other nucleophiles such as amines or alcohols.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Hydrolysis: Tetradecanoic acid and N-hydroxysuccinimide.
Substitution: Corresponding amides or esters.
Reduction: Hydroxylated derivatives of the original compound.
科学研究应用
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, particularly in the development of prodrugs and drug delivery systems.
Bioconjugation: The NHS ester functionality allows for the conjugation of the compound to proteins, peptides, and other biomolecules, facilitating the study of biological processes.
Materials Science: Employed in the synthesis of functionalized polymers and surface coatings with specific properties.
作用机制
The mechanism of action of 14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid is primarily related to its ability to form stable covalent bonds with nucleophiles. The NHS ester moiety reacts with amines, thiols, and hydroxyl groups, leading to the formation of amide, thioester, or ester bonds. This reactivity is exploited in bioconjugation and drug delivery applications, where the compound serves as a linker or activating agent.
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide Esters: Compounds like N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate share similar reactivity and applications.
Carbodiimides: Compounds such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide are used as coupling agents in similar synthetic processes.
Uniqueness
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid is unique due to its long aliphatic chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring hydrophobic interactions or membrane association.
属性
IUPAC Name |
14-(2,5-dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO6/c20-15-13-14-16(21)19(15)25-18(24)12-10-8-6-4-2-1-3-5-7-9-11-17(22)23/h1-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPOUNHESBKBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
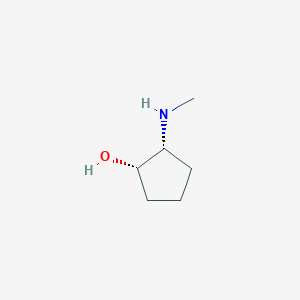
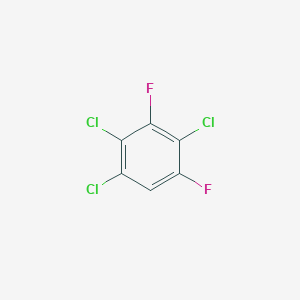
![2-Chloro-4-nitrobenzo[d]oxazole](/img/structure/B3392804.png)
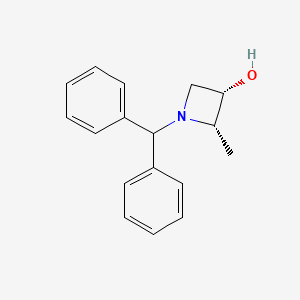
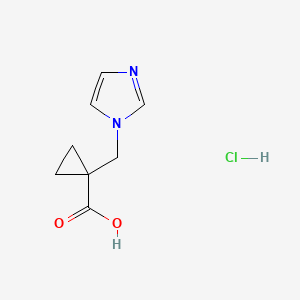
![Benzyl 4-[5-bromo-2-(ethylamino)pyrimidin-4-yl]-4-fluoro-piperidine-1-carboxylate](/img/structure/B3392828.png)
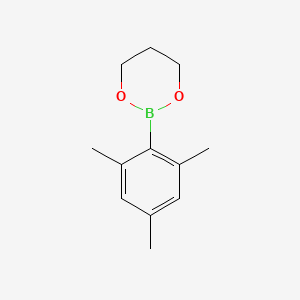
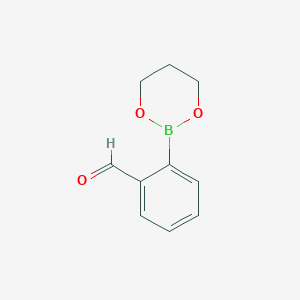
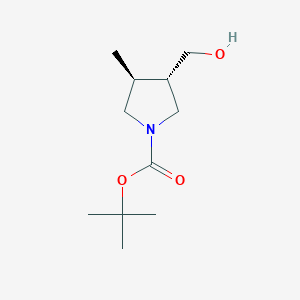
![5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3392846.png)
![7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3392850.png)
![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B3392860.png)
